molecular formula C5H10N2O B3029528 Tetrahydrofuran-2-Carboximidamide CAS No. 688000-41-1

Tetrahydrofuran-2-Carboximidamide

Cat. No. B3029528
M. Wt: 114.15
InChI Key: OUAFMLDGDMRISR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives is a topic of interest due to their applications in various fields, including the pharmaceutical industry. For instance, the synthesis of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) from bio-based platform chemical 5-(hydroxymethyl)furfural (HMF) is achieved through catalytic hydrogenation and subsequent oxidation using hydrotalcite-supported gold nanoparticle catalysts . Similarly, the enantiospecific synthesis of (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid from a sugar enone derived from galactose involves chemical manipulation of functional groups and key intermediates to form the tetrahydrofuran ring .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives is crucial for their function and reactivity. The study of tetrahydrofuran-2-carboxylic acid using vibrational circular dichroism (VCD) reveals the existence of a complex equilibrium between monomers and dimers in solution, with the dimerization effect being significant . This suggests that tetrahydrofuran derivatives can exhibit strong intermolecular associations, which is important for understanding their behavior in various environments.

Chemical Reactions Analysis

The reactivity of tetrahydrofuran derivatives is highlighted by their ability to form complex structures. For example, the oligomerization of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate to form carbopeptoids demonstrates the potential of these compounds to engage in chemical reactions leading to larger, more complex molecules . Additionally, the synthesis of tetrahydrofuro[3,2-b]furan-2(3H)-one derivatives showcases the regio- and stereoselective reactions that can be achieved with tetrahydrofuran derivatives, which are important for creating biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran derivatives are influenced by their molecular structure and the presence of functional groups. The studies mentioned provide insights into the solubility, dimerization tendencies, and stereochemistry of these compounds . These properties are essential for their application in various industries, particularly in the development of pharmaceuticals and polymers.

Scientific Research Applications

Biomass-Derived Solvents

2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources like furfural or levulinic acid and serves as an eco-friendly alternative to traditional solvents. It is used in synthesis involving organometallics, organocatalysis, and biotransformations, showcasing its potential in green chemistry and sustainability efforts (Pace et al., 2012).

Environmental Impact Studies

Research on the effects of tetrahydrofuran in activated sludge revealed its inhibitory impact on dehydrogenase activity, affecting wastewater treatment processes and highlighting the need for environmental management strategies (Lv et al., 2008).

Organic Synthesis Enhancements

Visible-light mediated oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles using air presents an innovative, green approach for N-substituted azoles synthesis, emphasizing advancements in photocatalysis (Zhang et al., 2017).

Stereoselective Synthesis

The enantio- and diastereoselective synthesis of tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives via an asymmetric organocatalytic cascade process illustrates the complexity and precision achievable in modern synthetic chemistry, contributing significantly to the development of new pharmaceuticals and materials (Zhao & Liu, 2017).

Chemoenzymatic Preparations

A scalable chemoenzymatic approach to (R)-tetrahydrofuran-2-carboxylic acid, a crucial building block for specific antibiotics, demonstrates the integration of biocatalysis in industrial chemical processes, offering a sustainable and efficient method of production (Fujima et al., 2003).

Safety And Hazards

Tetrahydrofuran-2-Carboximidamide is classified as a hazardous substance. It is labeled with the GHS07 pictogram and has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Tetrahydrofuran-2-Carboximidamide and its derivatives have potential applications in various fields. For instance, a patent describes the use of substituted Tetrahydrofuran-2-Carboxamides as modulators of sodium channels . This suggests potential future directions in pharmaceutical applications.

properties

IUPAC Name

oxolane-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAFMLDGDMRISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655095
Record name Oxolane-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-2-Carboximidamide

CAS RN

688000-41-1
Record name Oxolane-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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